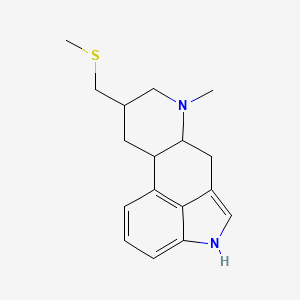

6-Methyl-8-((methylthio)methyl)ergoline (8beta)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

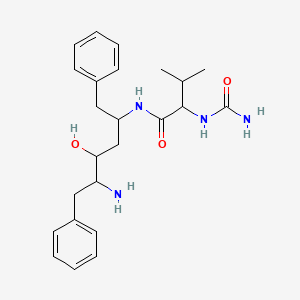

La 6-Méthyl-8-((méthylthio)méthyl)ergoline (8bêta) est un composé chimique appartenant à la famille des ergolines. Les dérivés de l'ergoline sont connus pour leurs diverses activités pharmacologiques, notamment leur utilisation dans le traitement des migraines et de la maladie de Parkinson. Ce composé particulier a une formule moléculaire de C17H22N2S et un poids moléculaire de 286,44 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6-Méthyl-8-((méthylthio)méthyl)ergoline (8bêta) implique généralement l'alkylation d'un précurseur de l'ergoline avec un agent alkylant méthylthio. Les conditions de réaction nécessitent souvent une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter le processus d'alkylation. La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle suivrait probablement des principes similaires à ceux de la synthèse à l'échelle du laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité.

Analyse Des Réactions Chimiques

Types de réactions

La 6-Méthyl-8-((méthylthio)méthyl)ergoline (8bêta) peut subir diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre du groupe méthylthio peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier le noyau de l'ergoline.

Substitution : Le groupe méthylthio peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.

Substitution : Des nucléophiles tels que des thiols, des amines ou des alcools peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés réduits de l'ergoline.

Substitution : Divers dérivés de l'ergoline substitués.

Applications de la recherche scientifique

La 6-Méthyl-8-((méthylthio)méthyl)ergoline (8bêta) a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour synthétiser d'autres dérivés de l'ergoline.

Biologie : Étudié pour ses effets potentiels sur les systèmes neurotransmetteurs.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques.

Industrie : Utilisé dans le développement de produits pharmaceutiques et agrochimiques.

Mécanisme d'action

Le mécanisme d'action de la 6-Méthyl-8-((méthylthio)méthyl)ergoline (8bêta) implique son interaction avec diverses cibles moléculaires, notamment les récepteurs de la dopamine et les récepteurs de la sérotonine. Le composé peut moduler la libération de neurotransmetteurs et l'activité des récepteurs, conduisant à ses effets pharmacologiques. Les voies et les cibles moléculaires exactes sont encore à l'étude .

Applications De Recherche Scientifique

6-Methyl-8-((methylthio)methyl)ergoline (8beta) has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other ergoline derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Used in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-Methyl-8-((methylthio)methyl)ergoline (8beta) involves its interaction with various molecular targets, including dopamine receptors and serotonin receptors. The compound can modulate neurotransmitter release and receptor activity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Composés similaires

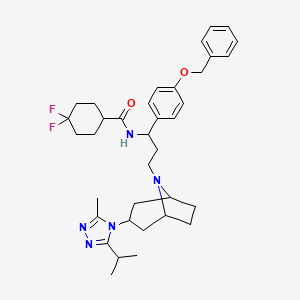

Pergolide : Un autre dérivé de l'ergoline utilisé dans le traitement de la maladie de Parkinson.

Bromocriptine : Un dérivé de l'ergoline utilisé pour traiter l'hyperprolactinémie et la maladie de Parkinson.

Cabergoline : Utilisé pour traiter les troubles associés à l'hyperprolactinémie.

Unicité

La 6-Méthyl-8-((méthylthio)méthyl)ergoline (8bêta) est unique en raison de sa substitution méthylthio spécifique, qui peut influencer ses propriétés pharmacocinétiques et pharmacodynamiques. Cette substitution peut offrir des avantages en termes de sélectivité et de puissance par rapport à d'autres dérivés de l'ergoline .

Propriétés

Formule moléculaire |

C17H22N2S |

|---|---|

Poids moléculaire |

286.4 g/mol |

Nom IUPAC |

7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3 |

Clé InChI |

HEZLHSNBFOCKCQ-UHFFFAOYSA-N |

SMILES canonique |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)